Palbociclib-d8

Description

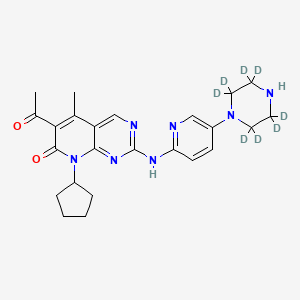

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRHEGDXFFMBM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Palbociclib-d8: A Technical Guide to its Role as an Internal Standard in Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of Palbociclib-d8, a deuterated analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib. Its primary application in research is as a high-fidelity internal standard for the quantitative analysis of Palbociclib in biological matrices, a critical aspect of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Introduction to Palbociclib-d8

Palbociclib-d8 is a stable isotope-labeled version of Palbociclib, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Palbociclib but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard.[1]

The primary use of Palbociclib-d8 is to improve the accuracy and precision of bioanalytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Palbociclib in complex biological samples such as human plasma.[2][3] By adding a known amount of Palbociclib-d8 to a sample, researchers can account for variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring reliable and reproducible measurement of Palbociclib concentrations.

Mechanism of Action of Palbociclib

Palbociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by blocking the activity of the CDK4/6-cyclin D complex, which prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately arresting cell proliferation.

Below is a diagram illustrating the signaling pathway affected by Palbociclib.

Quantitative Data from Bioanalytical Methods

The use of Palbociclib-d8 as an internal standard has enabled the development of robust and validated LC-MS/MS methods for the quantification of Palbociclib in human plasma. The following tables summarize key quantitative data from these methods.

Table 1: LC-MS/MS Method Validation Parameters for Palbociclib Quantification

| Parameter | Value | Reference |

| Linearity Range | 5 - 2000 ng/mL | [2] |

| 6 - 300 ng/mL | [3] | |

| 0.3 - 250 ng/mL | [4] | |

| Accuracy | 93.8 - 103.9% | [2] |

| Within ±15% of nominal | [5] | |

| Precision (Within-run) | 1.2 - 8.2% | [2] |

| Precision (Between-run) | 0.6 - 7.5% | [2] |

| Recovery (Palbociclib) | 118% (range, 114–124%) | [2] |

| Recovery (Palbociclib-d8) | 110% | [2] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |

| 6 ng/mL | [3] | |

| 0.3 ng/mL | [4] |

Table 2: Pharmacokinetic Parameters of Palbociclib in Human Plasma

| Parameter | Value | Reference |

| Mean Absolute Bioavailability | 46% | [6] |

| Time to Maximum Concentration (Tmax) | 6 - 12 hours | [6] |

| Steady State Achieved | Within 8 days | [6][7] |

| Mean Steady-State Cmax | 116 ng/mL (28% CV) | [6] |

| Mean Steady-State Trough Concentration (Ctrough) | 61 ng/mL (42% CV) | [6][7] |

| Median Ctrough (125 mg dose) | 68 ng/mL (IQR 57–75; CV 30%) | [7] |

| Median Ctrough (100 mg dose) | 57 ng/mL (IQR: 47–76; CV: 40%) | [7] |

| Median Ctrough (75 mg dose) | 33 ng/mL (IQR: 28–46; CV: 40%) | [7] |

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Palbociclib in human plasma using Palbociclib-d8 as an internal standard via LC-MS/MS.

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Palbociclib and Palbociclib-d8 in a suitable solvent such as 0.1% formic acid in water or DMSO.[2][3]

-

Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Palbociclib stock solution with methanol or another appropriate solvent.[2] Prepare a working internal standard solution containing Palbociclib-d8.[3]

-

Calibration and QC Samples: Spike blank human plasma with the Palbociclib working solutions to create a calibration curve over the desired concentration range (e.g., 5-2000 ng/mL).[2] Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 50 µL of a plasma sample (calibrator, QC, or unknown), add a fixed volume of the internal standard working solution (containing Palbociclib-d8).[2]

-

Add a protein precipitating agent, such as methanol, to the sample.[2][3]

-

Vortex the mixture thoroughly for a short duration (e.g., 10 seconds).[2]

-

Allow the proteins to precipitate for a defined period (e.g., 10 minutes at room temperature).[2]

-

Centrifuge the samples at high speed (e.g., 17,110 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[2]

LC-MS/MS Analysis

-

Chromatographic Separation: Inject an aliquot of the prepared sample onto a reverse-phase C18 column.[3] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium bicarbonate buffer) and an organic component (e.g., methanol or acetonitrile).[2][3]

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4] Monitor the specific precursor-to-product ion transitions for both Palbociclib and Palbociclib-d8. For example, the transition for Palbociclib could be m/z 448 > 380, and for Palbociclib-d8, it could be m/z 456 > 388.[3][4]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Palbociclib to Palbociclib-d8 against the nominal concentration of the calibration standards. Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical experimental workflow for the quantification of Palbociclib using Palbociclib-d8.

Conclusion

Palbociclib-d8 is an indispensable tool in the research and development of Palbociclib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data. This data is fundamental for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, for establishing safe and effective dosing regimens, and for personalizing therapy through therapeutic drug monitoring. The detailed methodologies and quantitative data presented in this guide underscore the critical role of Palbociclib-d8 in advancing the clinical application of Palbociclib for the benefit of patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Frontiers | Exploring pharmacokinetic variability of palbociclib in HR+/HER2- metastatic breast cancer: a focus on age, renal function, and drug–gene interactions [frontiersin.org]

Palbociclib-d8: A Technical Guide for Researchers

An In-depth Examination of the Deuterated Analog for Advanced Analytical Applications

Palbociclib-d8 is the deuterium-labeled form of Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] As a stable isotope-labeled analog, Palbociclib-d8 serves as an indispensable tool in clinical and research settings, primarily as an internal standard for highly accurate and precise quantification of Palbociclib in biological matrices using mass spectrometry.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and detailed experimental protocols for its application.

Core Chemical and Physical Properties

Palbociclib-d8 is structurally identical to Palbociclib, with the exception of eight hydrogen atoms on the piperazine ring, which have been replaced by deuterium atoms.[4][5] This isotopic substitution results in a higher molecular weight while maintaining the same chemical reactivity, making it an ideal internal standard for bioanalytical assays.

| Property | Value | Reference(s) |

| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | [5][6] |

| Synonyms | PD 0332991-d8, Palbociclib D8 | [1][2] |

| Molecular Formula | C₂₄H₂₁D₈N₇O₂ | [2][7][8] |

| Molecular Weight | 455.58 g/mol | [7][8] |

| CAS Number | 1628752-83-9 | [2][7] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Temperature | -20°C | [2][9] |

| Solubility | Soluble in DMSO. In H₂O, 5 mg/mL is achievable when pH is adjusted to 3 with 1M HCl, with sonication and heating recommended. | [2][9] |

| Purity (Isotopic) | Typically ≥98% deuterated forms | [2][10] |

Mechanism of Action: CDK4/6 Inhibition

Palbociclib functions by selectively inhibiting the cyclin-dependent kinases CDK4 and CDK6.[11][12] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[12][13] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.

The mechanism proceeds as follows:

-

Cyclin D binds to and activates CDK4 and CDK6.

-

The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[14][15]

-

Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.

-

E2F then activates the transcription of genes required for the cell to enter the S phase and begin DNA replication.

By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb.[13][15] This maintains Rb in an active, E2F-bound state, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[11][15] This targeted action effectively halts the proliferation of cancer cells that rely on this pathway.

Experimental Application and Protocols

The primary application of Palbociclib-d8 is as an internal standard (IS) for the quantification of Palbociclib in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] Its co-elution with the unlabeled drug and distinct mass-to-charge ratio (m/z) allow for correction of variations in sample preparation and instrument response, ensuring high accuracy.

Detailed Protocol: Quantification of Palbociclib in Human Plasma via LC-MS/MS

This protocol describes a method for the simultaneous quantification of Palbociclib using Palbociclib-d8 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Palbociclib Stock Solution (0.2 mg/mL): Accurately weigh and dissolve Palbociclib analytical standard in dimethyl sulfoxide (DMSO).[3]

-

Palbociclib-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Palbociclib-d8 in DMSO.[3]

-

Working Solutions (WSs): Prepare a series of calibration curve and quality control (QC) working solutions by serially diluting the Palbociclib stock solution with methanol (MeOH).[3]

-

IS Working Solution (ISWS - 62.5 ng/mL): Dilute the Palbociclib-d8 stock solution with MeOH to achieve the final concentration. This solution is used for protein precipitation.[3]

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma sample (calibrator, QC, or unknown), add 150 µL of the ISWS in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.[16]

-

Column: Reversed-phase C18 column (e.g., XBridge BEH C18).[10]

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions:

4. Data Analysis:

-

Quantify Palbociclib in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibrators.

-

Determine the concentration of Palbociclib in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Palbociclib-d8 | 1628752-83-9 [chemicalbook.com]

- 3. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Palbociclib-d8 | CAS 1628752-83-9 | LGC Standards [lgcstandards.com]

- 6. Palbociclib-d8 | C24H29N7O2 | CID 76974685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Palbociclib-d8 | 1628752-83-9 | DQC75283 | Biosynth [biosynth.com]

- 8. vivanls.com [vivanls.com]

- 9. Palbociclib-d8 | PD 0332991 D8 | Isotope-labeled compound | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Palbociclib? [synapse.patsnap.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Palbociclib - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Palbociclib-d8 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Palbociclib-d8 as an internal standard in bioanalytical studies. The use of stable isotope-labeled internal standards, such as Palbociclib-d8, is a cornerstone of robust and accurate quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but with a higher molecular weight.[1] This mass difference is the key to its function as an internal standard in mass spectrometry.[2]

The fundamental principle behind using a deuterated internal standard like Palbociclib-d8 is to provide a reliable reference that experiences the same experimental variations as the unlabeled analyte, Palbociclib.[1][3] These variations can occur during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and ionization in the mass spectrometer.[3][4] Because Palbociclib-d8 behaves nearly identically to Palbociclib, the ratio of their signals remains constant, even if the absolute signal intensity fluctuates. This allows for accurate quantification of the analyte.[3]

Palbociclib and Palbociclib-d8 in Mass Spectrometry

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) used in the treatment of certain types of breast cancer.[5][6][7][8] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[5][9][10][11]

Palbociclib-d8 is the deuterium-labeled analog of Palbociclib.[12][13][14] In a typical LC-MS/MS workflow, both Palbociclib and Palbociclib-d8 are extracted from the biological sample and co-elute from the liquid chromatography column.[3] However, due to their mass difference, they are readily distinguished by the mass spectrometer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of Palbociclib using Palbociclib-d8 as an internal standard, compiled from various validated LC-MS/MS methods.

| Parameter | Palbociclib | Palbociclib-d8 | Reference |

| Molecular Formula | C₂₄H₂₉N₇O₂ | C₂₄H₂₁D₈N₇O₂ | [8][13][14] |

| Molecular Weight | ~447.5 g/mol | ~455.6 g/mol | [13][14] |

| Precursor Ion (m/z) | 448.3 | 456.3 | [11] |

| Product Ion (m/z) | 380.2 | 388.2 | [11] |

| Linearity Range | 0.3–250 ng/mL | Not Applicable | [11][15] |

| Purity | ≥99.5% | Deuterated forms (d₁-d₈) ≥99% | [13][16] |

Experimental Protocols

Below is a representative, detailed methodology for the quantification of Palbociclib in human plasma using Palbociclib-d8 as an internal standard, based on established protocols.[5][9][11]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare individual stock solutions of Palbociclib and Palbociclib-d8 in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.[16]

-

Working Solutions: Prepare serial dilutions of the Palbociclib stock solution in methanol to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Dilute the Palbociclib-d8 stock solution in methanol to a final concentration of approximately 50-100 ng/mL.[16]

Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol.[5][9]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Palbociclib and Palbociclib-d8.

-

Source Parameters: Optimize source-dependent parameters such as temperature, nebulizer gas, and ion spray voltage to achieve the best signal response for the analytes.[11]

-

Data Analysis

-

Integrate the peak areas for both Palbociclib and Palbociclib-d8.

-

Calculate the peak area ratio of Palbociclib to Palbociclib-d8.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: The conceptual workflow illustrating the role of an internal standard.

Caption: A step-by-step diagram of the sample preparation process.

Caption: The relationship between Palbociclib and its deuterated standard.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | Semantic Scholar [semanticscholar.org]

- 11. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Palbociclib-d8 | C24H29N7O2 | CID 76974685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application [ricerca.unityfvg.it]

- 16. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: Unraveling the Role of Palbociclib-d8 in Pharmacokinetic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmacokinetic (PK) analysis, the accuracy and reliability of data are paramount. For drugs like Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing patient outcomes.[1][2][3] This technical guide delves into the pivotal role of its deuterated analog, Palbociclib-d8, in achieving the high-quality bioanalytical data required for robust pharmacokinetic studies.

The Critical Need for Internal Standards in Bioanalysis

Quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations in sample preparation, injection volume, and ionization efficiency.[4][5] To counteract these variables and ensure accurate quantification of an analyte in a biological matrix, an internal standard (IS) is indispensable.[6] The ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior.[4] This ensures that any experimental fluctuations affect both the analyte and the IS to the same degree, leading to a consistent response ratio and, consequently, precise and accurate quantification.[4]

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard," with deuterated standards being a prevalent choice.[4][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-ISs to ensure the robustness and reliability of bioanalytical methods.[4]

Palbociclib-d8: The Ideal Counterpart for Palbociclib Quantification

Palbociclib-d8 is a deuterated form of Palbociclib, where eight hydrogen atoms have been replaced with deuterium atoms.[8] This subtle change in mass does not significantly alter the chemical properties of the molecule, making it an excellent internal standard for Palbociclib.[5][9] It is used as a tracer and an internal standard for quantitative analysis by methods such as LC-MS.[8]

The fundamental advantage of using Palbociclib-d8 lies in its near-identical physicochemical properties to Palbociclib.[7] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for Palbociclib and the typical parameters for its analysis using Palbociclib-d8.

Table 1: Pharmacokinetic Parameters of Palbociclib

| Parameter | Value | Reference |

| Mechanism of Action | Selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) | [2][3] |

| IC50 (CDK4/cyclin D1) | 11 nM | [8] |

| IC50 (CDK6/cyclin D2) | 16 nM | [8] |

| Bioavailability | ~46% | [1] |

| Time to Cmax (Tmax) | 6-12 hours | [1] |

| Steady State | Achieved within 8 days | [1] |

| Plasma Elimination Half-Life | ~29 hours | [2] |

| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1) | [1][10] |

| Excretion | ~74% in feces, ~17.5% in urine | [1][2] |

| Mean Steady State Cmax | 116 ng/mL (28% CV) | [10] |

| Mean Steady State Ctrough | 61 ng/mL (42% CV) | [10] |

Table 2: LC-MS/MS Parameters for Palbociclib Quantification using Palbociclib-d8

| Analyte | Mass Transition (m/z) | Reference |

| Palbociclib | 448.5 -> 380.3 | [11] |

| Palbociclib-d8 | 456 -> 388 | [12] |

| Parameter | Value | Reference |

| Recovery of Palbociclib | 118% (range, 114-124%) | [13] |

| Recovery of Palbociclib-d8 | 110% | [13] |

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic assessment. The following is a generalized protocol for the quantification of Palbociclib in human plasma using LC-MS/MS with Palbociclib-d8 as an internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Palbociclib in 0.1% formic acid in water and a 0.5 mg/mL stock solution of Palbociclib-d8 in DMSO.[12][13]

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in an appropriate solvent like methanol.[12][13]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the Palbociclib working solution to create a series of calibration standards covering the expected concentration range (e.g., 0.3 to 600 ng/mL).[11][14] Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

2. Sample Preparation (Protein Precipitation):

-

To a small volume of plasma sample (e.g., 10 µL), add the internal standard working solution (containing Palbociclib-d8).[12][14]

-

Add a protein precipitation agent, such as methanol, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[15]

-

Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion mode using a TurboIonSpray source.[12] Monitor the transitions for Palbociclib (e.g., m/z 448.5 → 380.3) and Palbociclib-d8 (e.g., m/z 456 → 388) using Multiple Reaction Monitoring (MRM).[11][12]

4. Data Analysis:

-

Integrate the peak areas for both Palbociclib and Palbociclib-d8.

-

Calculate the peak area ratio of Palbociclib to Palbociclib-d8.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the role of Palbociclib and its analysis, the following diagrams illustrate the key pathways and workflows.

Caption: Palbociclib's mechanism of action in halting the cell cycle.

References

- 1. Frontiers | Exploring pharmacokinetic variability of palbociclib in HR+/HER2- metastatic breast cancer: a focus on age, renal function, and drug–gene interactions [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.plos.org [journals.plos.org]

- 13. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy and Safety in Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Palbociclib-d8 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available high-purity Palbociclib-d8, a deuterated internal standard essential for the accurate quantification of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib. This document outlines key suppliers, quantitative data, detailed experimental protocols for analysis, and the fundamental signaling pathway of Palbociclib.

Commercial Suppliers and Available Data

A number of reputable suppliers provide high-purity Palbociclib-d8 for research and bioanalytical applications. The product is primarily used as an internal standard in mass spectrometry-based quantification of Palbociclib in biological matrices. Below is a summary of key information from various suppliers. While complete Certificates of Analysis (CoA) are proprietary, the following tables consolidate publicly available data.

Table 1: General Properties of Palbociclib-d8

| Property | Value | Source |

| CAS Number | 1628752-83-9 | Multiple Suppliers |

| Molecular Formula | C₂₄H₂₁D₈N₇O₂ | Multiple Suppliers |

| Molecular Weight | ~455.59 g/mol | Daicel Pharma[1], Simson Pharma |

| Synonyms | PD 0332991-d8 | MedchemExpress[2], Cayman Chemical[3] |

Table 2: Supplier-Specific Quantitative Data for Palbociclib-d8

| Supplier | Chemical Purity | Isotopic Purity/Enrichment | Notes |

| MedchemExpress | 99.72% | Not explicitly stated, but sold as a deuterated standard. | Purity confirmed by HPLC. CoA available upon request.[2][4] |

| Cayman Chemical | ≥99% deuterated forms (d₁-d₈) | ≥99% for d₁-d₈ forms | Intended for use as an internal standard for GC- or LC-MS.[3] |

| Daicel Pharma | High Purity | Percentage of isotope data included in CoA. | Offers a cGMP-compliant Certificate of Analysis.[1] |

| Alsachim | Not explicitly stated | 2H purity 98.3% | Synthesized for use as an internal standard.[5] |

| Simson Pharma | High Quality | Accompanied by a Certificate of Analysis. | Leading manufacturer and exporter. |

| SynZeal | High-Quality | Supplied with CoA and analytical data. | |

| Veeprho | High Purity | Utilized as an internal standard in analytical and pharmacokinetic research.[6] | |

| Toronto Research Chemicals (LGC Standards) | Not explicitly stated | Supplied with a complete analytical data package. | [7][8] |

Signaling Pathway of Palbociclib

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib's mechanism of action involves the inhibition of this pathway, resulting in cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

The following sections detail representative experimental protocols for the analysis of Palbociclib-d8, primarily in its role as an internal standard for the quantification of Palbociclib in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Synthesis of Palbociclib-d8

While specific, detailed synthesis protocols for Palbociclib-d8 are not widely published, a plausible synthetic route can be inferred from the known synthesis of Palbociclib and general deuteration techniques. The deuterium atoms in Palbociclib-d8 are located on the piperazine ring. Therefore, the synthesis would likely involve the use of a deuterated piperazine starting material, such as piperazine-d8. This deuterated intermediate would then be coupled with the appropriate pyridinyl and pyrimidinyl moieties through established synthetic routes for Palbociclib, such as those described in various patents and publications.[9][10]

A generalized workflow for the synthesis is depicted below:

Quantification of Palbociclib in Human Plasma using LC-MS/MS with Palbociclib-d8 as Internal Standard

This protocol is a composite based on several published methods.[5][11]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing Palbociclib-d8 at a concentration of 10 ng/mL.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 3.0 x 75 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1.0 min: 20% B

-

1.0-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 20% B

-

4.1-6.0 min: Re-equilibrate at 20% B

-

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Palbociclib: m/z 448.3 → 380.2

-

Palbociclib-d8: m/z 456.3 → 388.2[11]

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Collision Energy: Optimized for each transition (typically 20-30 eV).

The workflow for this analytical method is illustrated below:

Conclusion

High-purity Palbociclib-d8 is a critical tool for researchers and drug development professionals engaged in the study of Palbociclib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a consolidated resource of commercially available sources, key quality attributes, and detailed analytical methodologies to support its effective implementation in a laboratory setting. The understanding of Palbociclib's mechanism of action, illustrated by its signaling pathway, further contextualizes its importance in cancer research.

References

- 1. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Palbociclib-d8 | CAS 1628752-83-9 | LGC Standards [lgcstandards.com]

- 8. LGC Group [www2.lgcgroup.com]

- 9. longdom.org [longdom.org]

- 10. Synthesis method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. journals.plos.org [journals.plos.org]

The Indispensable Role of Palbociclib-d8 in CDK4/6 Inhibitor Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development and clinical implementation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib, have marked a significant advancement in the treatment of hormone receptor-positive (HR+) breast cancer. The therapeutic efficacy and safety of these potent drugs are intrinsically linked to their pharmacokinetic profiles, necessitating robust and reliable bioanalytical methods for their quantification in biological matrices. This technical guide delves into the critical role of the stable isotope-labeled internal standard, Palbociclib-d8, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of Palbociclib and other CDK4/6 inhibitors.

Core Principles of Bioanalysis with Deuterated Internal Standards

The use of a deuterated internal standard like Palbociclib-d8 is foundational to the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass. This near-identical behavior is paramount for accurate and precise quantification, as it allows for the correction of variability throughout the entire analytical process.

The primary advantages of using Palbociclib-d8 in the bioanalysis of Palbociclib include:

-

Correction for Matrix Effects: Biological matrices such as plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since Palbociclib-d8 co-elutes with Palbociclib and experiences the same matrix effects, it provides a reliable reference for accurate quantification.[1]

-

Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. By adding a known amount of Palbociclib-d8 at the beginning of the process, any losses of Palbociclib will be mirrored by losses of the internal standard, ensuring the ratio between them remains constant.[1]

-

Normalization of Instrumental Variations: Fluctuations in the LC-MS/MS system, such as injection volume and mass spectrometer response, can introduce variability. The use of an internal standard normalizes these variations, leading to more precise and reproducible results.[1]

The CDK4/6 Signaling Pathway and the Role of Palbociclib

CDK4 and CDK6 are key regulators of the cell cycle. In cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib and other CDK4/6 inhibitors work by blocking the activity of these kinases, thereby arresting the cell cycle and inhibiting tumor growth.[2][3][4] Mitogenic signals, such as those from the Ras-MAPK and PI3K signaling pathways, stimulate the production of D-type cyclins, which then bind to and activate CDK4/6.[5] This activated complex phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors that drive the expression of genes required for S-phase entry and cell division.[5] Palbociclib directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex.[3]

Experimental Protocols for Palbociclib Bioanalysis

A robust and reproducible bioanalytical method is crucial for accurate therapeutic drug monitoring (TDM) and pharmacokinetic studies. The following sections outline a typical experimental workflow for the quantification of Palbociclib in human plasma using Palbociclib-d8 as an internal standard, based on published and validated methods.[6][7][8]

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. Protein precipitation is a commonly employed, simple, and rapid technique.[7][9][10]

-

Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma into a clean microcentrifuge tube.[6][8]

-

Internal Standard Spiking: Add a precise volume of Palbociclib-d8 working solution to each plasma sample, except for the blank matrix samples.

-

Protein Precipitation: Add a precipitating agent, typically methanol or acetonitrile, to the plasma sample.[6][10] The volume of the precipitating agent is usually a multiple of the plasma volume (e.g., 3-4 times) to ensure complete protein precipitation.

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or a well plate for analysis.

Solid-phase extraction (SPE) is another technique that can be used for sample preparation and can provide cleaner extracts.[11][12]

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte and internal standard from other endogenous components of the plasma matrix. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used.

-

Column: A C18 column is commonly used for the separation of Palbociclib and its deuterated internal standard.[11]

-

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[9] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape.[7][11]

-

Flow Rate: The flow rate is typically in the range of 0.25 to 0.5 mL/min.[8]

-

Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reduce viscosity.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the quantification of drugs in biological matrices.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Palbociclib.[7][8]

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]+) for both Palbociclib and Palbociclib-d8 and then monitoring a specific product ion for each after fragmentation in the collision cell.

-

Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of Palbociclib in the unknown samples is then determined from this calibration curve.[1]

Quantitative Data Summary

The following tables summarize the key validation parameters for published LC-MS/MS methods for the quantification of Palbociclib in human plasma. These parameters demonstrate the performance and reliability of the methods.

Table 1: Linearity and Sensitivity of Palbociclib Bioanalytical Methods

| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Posocco B, et al. (2020)[7][13][14] | 0.3 - 250 | 0.3 | > 0.999 |

| Haque A, et al. (2023)[6][8] | 5 - 2000 | 5 | Not Reported |

| de Wit D, et al. (2019)[15][16] | 2 - 200 | 2 | > 0.996 |

| Meric-Bernstam F, et al. (2019) | 1 - 500 | 1 | > 0.99 |

| Wu Y, et al. (2022) | 0.5 - 200 | 0.5 | > 0.99 |

Table 2: Precision and Accuracy of Palbociclib Bioanalytical Methods

| Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Posocco B, et al. (2020)[7] | < 5.7 | Not Reported | 95.5 - 103.3 |

| Haque A, et al. (2023)[8] | 1.2 - 8.2 | 0.6 - 7.5 | 94.7 - 107 |

| de Wit D, et al. (2019)[16] | < 15 | < 15 | Within ±15 |

| Meric-Bernstam F, et al. (2019) | < 10 | < 10 | Within ±15 |

| Wu Y, et al. (2022) | < 12 | < 12 | Within ±15 |

Table 3: Recovery and Matrix Effect of Palbociclib Bioanalytical Methods

| Reference | Recovery (%) | Matrix Effect (%) |

| Posocco B, et al. (2020)[7] | Not Reported | 91.5 - 98.7 |

| Haque A, et al. (2023)[8] | 110 - 129 | Not Reported |

| de Wit D, et al. (2019) | > 85 | Not Reported |

| Meric-Bernstam F, et al. (2019) | > 90 | Minimal |

| Wu Y, et al. (2022) | > 80 | Not Significant |

Conclusion

The use of Palbociclib-d8 as an internal standard in LC-MS/MS bioanalysis is the gold standard for the accurate and precise quantification of Palbociclib in biological matrices. This technical guide has provided an in-depth overview of the core principles, experimental methodologies, and performance characteristics of such assays. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical and preclinical evaluation of CDK4/6 inhibitors. The robustness and reliability offered by this approach are essential for advancing our understanding of the pharmacology of these important anticancer agents and for optimizing their therapeutic use in patients.

References

- 1. benchchem.com [benchchem.com]

- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 14. scispace.com [scispace.com]

- 15. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Use of Deuterated Standards in Quantitative Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles, practical applications, and key technical considerations for using deuterated internal standards in quantitative mass spectrometry. Isotope Dilution Mass Spectrometry (IDMS), which employs stable isotope-labeled internal standards (SIL-IS) like deuterated compounds, is the gold standard for achieving the highest accuracy and precision in bioanalysis.[1][2] These standards are critical for correcting variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4]

Core Principles: The Foundation of Isotope Dilution

The core principle of IDMS involves adding a known, fixed quantity of a deuterated internal standard (IS) to every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[1][3] A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by their stable heavy isotope, deuterium (²H or D).[1][2]

Because the deuterated standard is chemically and physically almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1] Any loss of analyte during sample processing or fluctuations in instrument response will proportionally affect both the analyte and the deuterated IS.[2][3] The mass spectrometer can easily distinguish between the analyte and the standard based on their different mass-to-charge (m/z) ratios.[1]

Instead of relying on the absolute signal of the analyte, which can be variable, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[4] This ratiometric measurement effectively normalizes for variations, leading to highly accurate, precise, and reproducible results.[3][5]

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Key Technical Considerations and Quantitative Data

The reliability of an assay using a deuterated standard depends on several critical factors, from isotopic purity to the strategic placement of deuterium atoms.

Purity and Quality Control

For a deuterated standard to be effective, it must have both high chemical and high isotopic purity.[5] Chemical impurities can introduce interfering peaks, while isotopic impurities—especially the presence of the unlabeled analyte (M+0)—can artificially inflate the measured concentration of the target analyte.[5][6]

Number and Position of Deuterium Labels

The number of deuterium atoms incorporated is typically between three and six.[7] This ensures a sufficient mass shift to distinguish the standard from the natural isotopic distribution of the analyte and prevent cross-talk.[8]

The placement of the labels is equally critical. Deuterium atoms should be on stable positions, such as aliphatic or aromatic carbons, where they will not be easily exchanged for hydrogen atoms.[7] Placing labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups can compromise the integrity of the standard.[7][9]

The Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[10] This difference can sometimes lead to slight changes in chromatographic retention time, where the deuterated standard does not perfectly co-elute with the analyte.[8][11] While often negligible, this effect must be assessed during method development, as incomplete co-elution can impair the standard's ability to compensate for matrix effects that occur at a specific retention time.[8]

The tables below summarize key quantitative parameters for the selection and use of deuterated standards.

Table 1: Purity and Quality Control Specifications for Deuterated Internal Standards

| Parameter | Recommended Level | Rationale |

|---|---|---|

| Chemical Purity | >99% | Minimizes the risk of interference from other chemical compounds.[5][6] |

| Isotopic Purity (Enrichment) | ≥98% | Ensures a minimal contribution from the unlabeled (M+0) version of the standard to the analyte signal, which is critical for accuracy at the lower limit of quantitation (LLOQ).[6][9][12] |

| Analyte Signal Contribution (Crosstalk) | The response of the analyte in a blank sample spiked only with the IS should be ≤20% of the analyte response at the LLOQ. | This acceptance criterion ensures that any isotopic impurity in the standard does not significantly impact the quantification of the analyte at low concentrations.[5] |

Table 2: Key Selection and Application Parameters

| Parameter | Specification / Recommendation | Rationale |

|---|---|---|

| Number of Deuterium Atoms | 3 to 6 atoms | Provides a clear mass difference to avoid isotopic overlap with the analyte while minimizing potential chromatographic shifts due to the Kinetic Isotope Effect.[7] |

| Labeling Position | Stable C-D bonds (e.g., aromatic, aliphatic) | Prevents the exchange of deuterium for hydrogen, which can occur with labels on heteroatoms (e.g., -OH, -NH), ensuring the stability of the standard.[7][9] |

| Concentration | Consistent across all samples; provides a response similar to the analyte. | Ensures consistent performance and allows the standard to effectively normalize the analyte signal across the full range of the calibration curve.[7][13] |

Caption: Principle of ratiometric correction for matrix effects.

Detailed Experimental Protocol: Quantification in Plasma

This section provides a representative protocol for the quantification of a small molecule drug in human plasma using protein precipitation (PPT) followed by LC-MS/MS analysis.

Materials and Reagents

-

Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[3]

-

Chemicals: Analyte reference standard, deuterated internal standard, HPLC-grade solvents (acetonitrile, methanol, water), and formic acid.[2][3]

-

Matrix: Blank human plasma.[3]

Preparation of Standards and Solutions

-

Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent like methanol or acetonitrile.[14]

-

Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with blank plasma to prepare a calibration curve (e.g., 8-10 concentration levels). Separately, prepare low, medium, and high QC samples.[14]

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of the deuterated IS in acetonitrile. This solution will also serve as the protein precipitation agent.[14]

Experimental Protocol: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for removing the bulk of proteins from plasma or serum samples.[15]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (unknown, calibrator, or QC).[14]

-

IS Addition & Precipitation: Add 300 µL of the cold internal standard spiking solution (acetonitrile with IS) to each tube.[14] The 3:1 ratio of organic solvent to plasma is common for efficient protein precipitation.

-

Vortexing: Vigorously vortex each tube for 30-60 seconds to ensure complete mixing and protein precipitation.[3][14]

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3][14]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.[3][14]

Caption: Experimental workflow for protein precipitation sample preparation.

LC-MS/MS Analysis Parameters

-

LC Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm) is commonly used for small molecule analysis.[3]

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

-

Gradient: An optimized gradient elution is used to separate the analyte from other matrix components.

-

Ionization Mode: Electrospray ionization (ESI), in either positive or negative mode, depending on the analyte's properties.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

-

MRM Transitions: The specific precursor ion to product ion transitions for both the analyte and the deuterated IS must be optimized by infusing pure standards into the mass spectrometer.[3]

Data Analysis and Calculation

-

Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of the analyte and the deuterated IS for each injection.[3]

-

Response Ratio Calculation: For each injection, calculate the peak area ratio: (Peak Area of Analyte / Peak Area of IS).[3]

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x²) linear regression to generate the calibration curve.[3]

-

Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. apo.ansto.gov.au [apo.ansto.gov.au]

- 11. academic.oup.com [academic.oup.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 14. benchchem.com [benchchem.com]

- 15. spectroscopyeurope.com [spectroscopyeurope.com]

Methodological & Application

Application Notes and Protocols for Palbociclib Bioanalysis Using Palbociclib-d8 Internal Standard

These application notes provide detailed methodologies for the quantitative analysis of Palbociclib in biological matrices, utilizing Palbociclib-d8 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals working on the bioanalysis of this cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor.

Mechanism of Action of Palbociclib

Palbociclib is a selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] This action maintains Rb in its active, growth-suppressive state, leading to a G1 phase cell cycle arrest and a reduction in cancer cell proliferation.[5][6]

Sample Preparation Techniques

Accurate quantification of Palbociclib in biological samples is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like Palbociclib-d8 is essential for correcting matrix effects and variabilities in sample processing and instrument response.[7][8]

The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup, suitable for high-throughput analysis.[9][10] It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.

Experimental Workflow for Protein Precipitation

Protocol for Protein Precipitation

-

Sample Aliquoting: Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.[11][12]

-

Internal Standard Spiking: Add 25 µL of the Palbociclib-d8 internal standard working solution.[11]

-

Protein Precipitation: Add 150 µL of cold acetonitrile to the sample.[7][11]

-

Mixing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[8]

-

Centrifugation: Centrifuge the tubes at 16,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]

-

Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new tube or a well plate.[11]

-

Dilution/Reconstitution: Dilute the supernatant with 120 µL of the initial mobile phase (e.g., 10 mM ammonium bicarbonate in water:methanol (1:1 v/v)).[11]

-

Analysis: Inject an appropriate volume (e.g., 10 µL) of the final extract into the LC-MS/MS system for analysis.[11]

Quantitative Data for Protein Precipitation

| Parameter | Value | Reference |

| Linearity Range | 0.3 - 250 ng/mL | [9][10] |

| Accuracy | 95% - 106% | [7] |

| Precision (CV%) | ≤ 10.6% | [7] |

| Recovery | ≥ 92.3% | [9] |

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[13][14]

Experimental Workflow for Solid-Phase Extraction

Protocol for Solid-Phase Extraction

-

Sample Pre-treatment: To 100 µL of plasma, add the internal standard (Palbociclib-d8).

-

Cartridge Conditioning: Condition an Oasis PRiME HLB® cartridge with 1 mL of methanol followed by 1 mL of water.[13][15]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute Palbociclib and Palbociclib-d8 from the cartridge with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data for Solid-Phase Extraction

| Parameter | Value | Reference |

| Linearity Range | 2 - 400 ng/mL | [13][14] |

| Accuracy (Intra-day) | 3.8 - 7.2% | [13][15] |

| Precision (Inter-day) | 3.6 - 7.4% | [13][15] |

| Recovery | > 85% | [13][14] |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Experimental Workflow for Liquid-Liquid Extraction

Protocol for Liquid-Liquid Extraction

-

Sample Aliquoting and IS Spiking: To 100 µL of plasma, add the internal standard (Palbociclib-d8).

-

pH Adjustment: Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to the sample.

-

Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Mixing: Vortex the mixture for 5 minutes.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Analysis: Inject the sample into the LC-MS/MS system.

Quantitative Data for Liquid-Liquid Extraction

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Accuracy | 90% - 110% |

| Precision (CV%) | < 15% |

| Recovery | > 80% |

Note: Specific quantitative data for LLE of Palbociclib was not prominently available in the searched documents; the provided values are typical for this type of assay.

LC-MS/MS Parameters

The following table summarizes typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Palbociclib and Palbociclib-d8.

| Parameter | Condition | Reference |

| Liquid Chromatography | ||

| Column | C18 (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm) | [7][8] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Bicarbonate | [11][12] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid | [11][12] |

| Flow Rate | 0.3 - 0.4 mL/min | [9][12] |

| Column Temperature | 25 - 50 °C | [9][12] |

| Injection Volume | 10 µL | [11] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |

| MRM Transition (Palbociclib) | m/z 448.3 → 321.2 | [8] |

| MRM Transition (Palbociclib-d8) | m/z 456.3 → 329.2 | [9] |

These application notes and protocols provide a comprehensive guide for the bioanalysis of Palbociclib using Palbociclib-d8 as an internal standard. The choice of sample preparation technique will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available resources. Validation of the chosen method according to regulatory guidelines is essential before its application to clinical or preclinical samples.[11]

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. targetedonc.com [targetedonc.com]

- 4. What is the mechanism of Palbociclib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring [mdpi.com]

- 8. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 10. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]

- 14. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Optimizing Palbociclib-d8 Concentration for Robust Bioanalytical Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to determining and utilizing the optimal concentration of Palbociclib-d8 as an internal standard (IS) in bioanalytical assays for the quantification of Palbociclib. The provided protocols and data are intended to ensure accuracy, precision, and reproducibility in pharmacokinetic and other quantitative studies.

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2] Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as Palbociclib-d8, is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Determining the Optimal Concentration of Palbociclib-d8

The optimal concentration of an internal standard is critical for the performance of a bioanalytical method. It should be high enough to provide a consistent and reproducible signal, yet low enough to avoid ion suppression or detector saturation. Based on a review of established and validated bioanalytical methods, a working concentration of 10 to 100 ng/mL for Palbociclib-d8 is recommended for the analysis of plasma samples.

Several studies have successfully employed Palbociclib-d8 concentrations within this range. For instance, a working solution of 62.5 ng/mL was used for protein precipitation of plasma samples.[3] Another method utilized a final concentration of 12.5 ng/mL in the internal standard working solution.[4][5] A separate validated assay prepared a working solution of Palbociclib-d8 at 35 ng/mL.[6] The selection of a specific concentration within this range should be guided by the expected analyte concentration in the study samples and the sensitivity of the mass spectrometer.

Quantitative Data Summary

The following tables summarize the typical concentration ranges for calibration standards, quality control (QC) samples, and the internal standard working solution as reported in various validated bioanalytical methods for Palbociclib.

Table 1: Palbociclib Calibration Standard Concentrations in Human Plasma

| Concentration Level | Range 1 (ng/mL)[7] | Range 2 (ng/mL)[3] | Range 3 (ng/mL)[5] | Range 4 (ng/mL)[8] |

| LLOQ | 3.1 | 6 | 0.3 | 0.3 |

| Low | - | - | 1 | 10 |

| Mid | - | - | 4, 10, 25, 75 | 50, 100 |

| High | 500 | 300 | 150, 250 | 300, 600 |

LLOQ: Lower Limit of Quantification

Table 2: Palbociclib Quality Control (QC) Sample Concentrations in Human Plasma

| QC Level | Concentration 1 (ng/mL)[5] | Concentration 2 (ng/mL)[3] | Concentration 3 (ng/mL)[8] |

| Low (LQC) | 0.5 | - | 10 |

| Medium (MQC) | 20 | - | 50, 100 |

| High (HQC) | 200 | - | 300 |

Table 3: Palbociclib-d8 Internal Standard (IS) Working Solution Concentrations

| Method | IS Working Solution Concentration (ng/mL) |

| Method A[3] | 62.5 |

| Method B[4][5] | 12.5 |

| Method C[6] | 35 |

| Method D[9] | 15.5 |

Experimental Protocols

Preparation of Stock and Working Solutions

a. Palbociclib and Palbociclib-d8 Stock Solutions (1 mg/mL):

-

Accurately weigh the required amount of Palbociclib and Palbociclib-d8.

-

Dissolve in an appropriate solvent, such as DMSO or 0.1% formic acid in water, to achieve a final concentration of 1 mg/mL.[3][6]

-

Store stock solutions at -20°C.

b. Palbociclib Working Solutions (for Calibration Curve and QCs):

-

Prepare a series of working solutions by serially diluting the Palbociclib stock solution with methanol or a suitable solvent mixture.[3]

-

The concentrations of these working solutions should correspond to the desired calibration curve points and QC levels (refer to Tables 1 and 2).

c. Palbociclib-d8 Internal Standard Working Solution:

-

Dilute the Palbociclib-d8 stock solution with methanol to the desired final concentration (e.g., 10-100 ng/mL).[3][4][5][6]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Palbociclib from plasma samples.

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[7][10]

-

Add a specified volume (e.g., 200 µL) of the Palbociclib-d8 internal standard working solution in acetonitrile.[7]

-

Vortex mix for 10-30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions. Specific parameters should be optimized for the instrument being used.

-

LC Column: A C18 column is commonly used for separation.[11][12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[11][12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is used for detection.

-

Transitions: The specific precursor-to-product ion transitions for Palbociclib and Palbociclib-d8 should be determined by direct infusion and optimization.

Visualizations

Palbociclib Signaling Pathway

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Bioanalytical Workflow for Palbociclib Quantification

Caption: Workflow for Palbociclib quantification using protein precipitation and LC-MS/MS.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Palbociclib? [synapse.patsnap.com]

- 3. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]